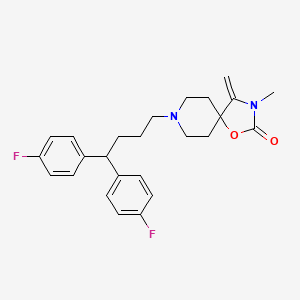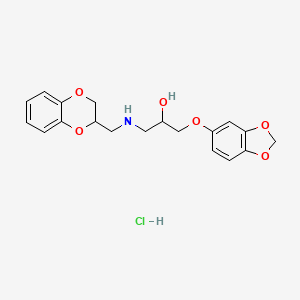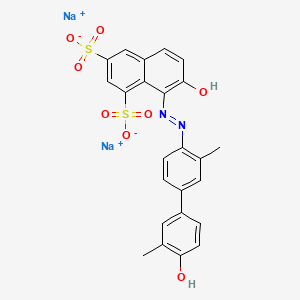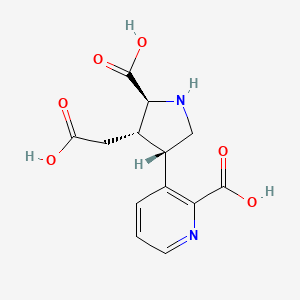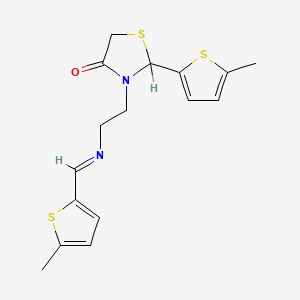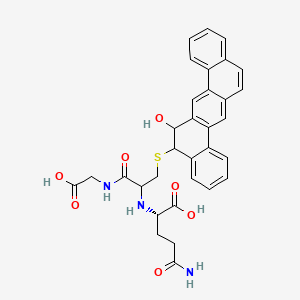
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-: is a complex organic compound with a unique structure that includes glycine, cysteine, and glutamic acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, high-throughput screening, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Nucleophiles and electrophiles: Halides, amines, and carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological processes.
Pathways: Signal transduction pathways, metabolic pathways, and redox reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glycine derivatives and compounds containing cysteine and glutamic acid residues. Examples include:
Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- analogs: Compounds with similar structures but different substituents.
Other glycine derivatives: Compounds such as glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)-.
Uniqueness
The uniqueness of Glycine, N-(S-(5,6-dihydro-6-hydroxydibenz(a,h)anthracen-5-yl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific structure and the combination of functional groups it contains. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
4626-98-6 |
|---|---|
Molecular Formula |
C32H31N3O7S |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[1-(carboxymethylamino)-3-[(6-hydroxy-5,6-dihydronaphtho[1,2-b]phenanthren-5-yl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H31N3O7S/c33-27(36)12-11-25(32(41)42)35-26(31(40)34-15-28(37)38)16-43-30-21-8-4-3-7-20(21)23-13-18-10-9-17-5-1-2-6-19(17)22(18)14-24(23)29(30)39/h1-10,13-14,25-26,29-30,35,39H,11-12,15-16H2,(H2,33,36)(H,34,40)(H,37,38)(H,41,42)/t25-,26?,29?,30?/m0/s1 |
InChI Key |
RBNJOPDDQAFHGK-VBUCQZHJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)SCC(C(=O)NCC(=O)O)NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)


